REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][C:16]([N:18]2[CH2:23][CH2:22][CH2:21][C@@H:20]([C:24]([NH:26][CH2:27][C@H:28]([NH2:32])[C:29]([OH:31])=[O:30])=[O:25])[CH2:19]2)=[O:17])[CH2:10][CH2:9]1)=O)(C)(C)C.[SiH3]C[C:35](N)=[O:36].CN1CCOCC1.[CH:45]1([CH2:48][OH:49])[CH2:47][CH2:46]1.[Cl:50][C:51](Cl)([O:53]C(=O)OC(Cl)(Cl)Cl)Cl.OS([O-])(=O)=O.[K+]>C(#N)C.ClCCl.N1C=CC=CC=1>[Cl:50][C:51]([O:25][CH2:24][CH:20]1[CH2:21][CH2:22]1)=[O:53].[NH:8]1[CH2:9][CH2:10][CH:11]([CH2:14][CH2:15][C:16]([N:18]2[CH2:23][CH2:22][CH2:21][C@@H:20]([C:24]([NH:26][CH2:27][C@H:28]([NH:32][C:35]([O:49][CH2:48][CH:45]3[CH2:47][CH2:46]3)=[O:36])[C:29]([OH:31])=[O:30])=[O:25])[CH2:19]2)=[O:17])[CH2:12][CH2:13]1 |f:5.6|
|
Name
|
N-[(R)-1-{3-(1-tertbutoxycarbonyl-4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-amino-β-alanine
|
Quantity
|
207 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CCC(=O)N1C[C@@H](CCC1)C(=O)NC[C@@H](C(=O)O)N
|
Name
|
monosilylacetamide
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[SiH3]CC(=O)N
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
was added successively via syringe
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
ADDITION
|
Details
|
the residue was treated with 4N hydrochloric acid in ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The insoluble material was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
CUSTOM
|
Details
|
purified by an ODS column chromatography
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)OCC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mmol |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)CCC(=O)N1C[C@@H](CCC1)C(=O)NC[C@@H](C(=O)O)NC(=O)OCC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |